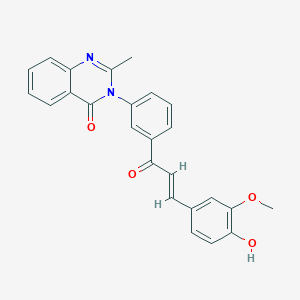
5-(2-Methylprop-1-en-1-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylprop-1-en-1-yl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a methylprop-1-en-1-yl group attached to the thiadiazole ring, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-1-en-1-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylprop-1-en-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Aplicaciones Científicas De Investigación
5-(2-Methylprop-1-en-1-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylprop-1-en-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylprop-1-en-1-yl-1,3,4-thiadiazole: Similar in structure but lacks the amine group.
5-(2-Methylprop-1-en-1-yl)-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur in the ring.
5-(2-Methylprop-1-en-1-yl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
Uniqueness
5-(2-Methylprop-1-en-1-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the thiadiazole ring and the amine group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H9N3S |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
5-(2-methylprop-1-enyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H9N3S/c1-4(2)3-5-8-9-6(7)10-5/h3H,1-2H3,(H2,7,9) |
Clave InChI |
KDUJGDQKXPTQLT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=NN=C(S1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


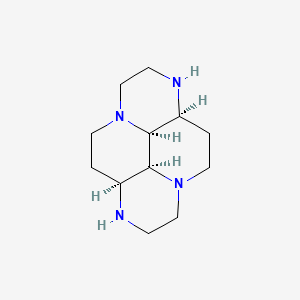
![5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13110409.png)

![7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110417.png)
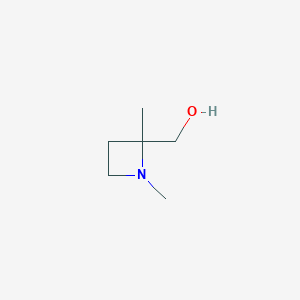
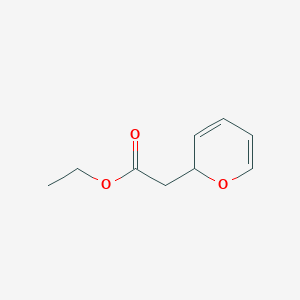
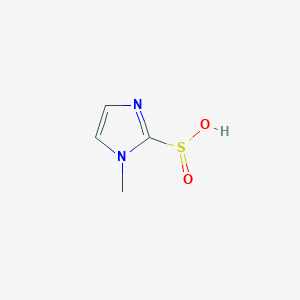
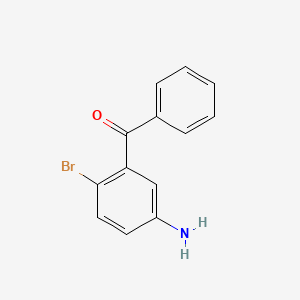
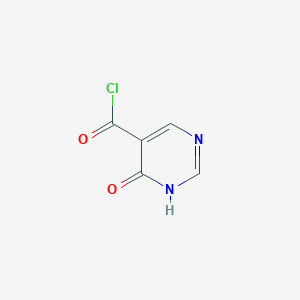
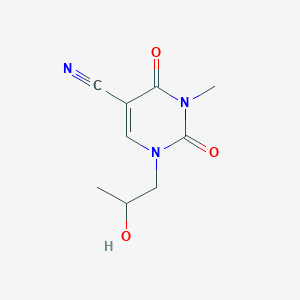
![8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13110469.png)
